Cas no 2168164-45-0 (2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane)

2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane structure
2168164-45-0 structure
商品名:2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane
CAS番号:2168164-45-0
MF:C12H24N2O
メガワット:212.331763267517
CID:5766388
PubChem ID:165530535

2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane 化学的及び物理的性質

名前と識別子

    • 2168164-45-0
    • EN300-1280146
    • 2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
    • 2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane
    • インチ: 1S/C12H24N2O/c1-10(2)9-14-12(15-11(10,3)4)5-7-13-8-6-12/h13-14H,5-9H2,1-4H3
    • InChIKey: ZUMKARUVLAACIH-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)CNC21CCNCC2

計算された属性

  • せいみつぶんしりょう: 212.188863393g/mol
  • どういたいしつりょう: 212.188863393g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 33.3Ų

2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1280146-1000mg
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2168164-45-0
1000mg
$1371.0 2023-10-01
Enamine
EN300-1280146-50mg
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2168164-45-0
50mg
$1152.0 2023-10-01
Enamine
EN300-1280146-0.5g
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2168164-45-0
0.5g
$1316.0 2023-06-07
Enamine
EN300-1280146-5000mg
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2168164-45-0
5000mg
$3977.0 2023-10-01
Enamine
EN300-1280146-250mg
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2168164-45-0
250mg
$1262.0 2023-10-01
Enamine
EN300-1280146-10.0g
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2168164-45-0
10g
$5897.0 2023-06-07
Enamine
EN300-1280146-0.25g
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2168164-45-0
0.25g
$1262.0 2023-06-07
Enamine
EN300-1280146-2.5g
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2168164-45-0
2.5g
$2688.0 2023-06-07
Enamine
EN300-1280146-0.05g
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2168164-45-0
0.05g
$1152.0 2023-06-07
Enamine
EN300-1280146-500mg
2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
2168164-45-0
500mg
$1316.0 2023-10-01

2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane 関連文献

2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecaneに関する追加情報

Recent Advances in the Study of 2,2,3,3-Tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2168164-45-0)

The compound 2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2168164-45-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic structure, characterized by its unique heterocyclic framework, has shown promising potential in various therapeutic applications, including central nervous system (CNS) disorders and antimicrobial therapies. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action.

One of the key areas of interest is the compound's role as a modulator of neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that 2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane exhibits affinity for specific receptors in the CNS, particularly those involved in the regulation of dopamine and serotonin pathways. These findings open new avenues for the development of novel psychotropic agents targeting conditions such as depression, anxiety, and schizophrenia.

In addition to its CNS applications, recent research has explored the antimicrobial properties of this compound. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The spirocyclic structure appears to disrupt bacterial cell wall synthesis, offering a potential mechanism for its antibacterial activity. Further optimization of the compound's structure could enhance its potency and selectivity.

The synthetic chemistry of 2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane has also been a focus of recent investigations. Researchers have developed more efficient and scalable synthetic routes, enabling larger-scale production for preclinical and clinical studies. Notably, a team at the University of Cambridge reported a novel catalytic asymmetric synthesis method, which significantly improves the enantiomeric purity of the compound—a critical factor for its pharmacological efficacy.

Despite these advancements, challenges remain in the development of this compound as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and accelerate the translation of this research into clinical applications.

In conclusion, 2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2168164-45-0) represents a promising scaffold in medicinal chemistry, with potential applications in CNS disorders and antimicrobial therapy. Continued research into its pharmacological profile and synthetic optimization will be crucial for realizing its full therapeutic potential.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量